physicochemical properties of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol
physicochemical properties of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol: A Keystone Intermediate in Modern Drug Discovery
Executive Summary
2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring both a geminal difluoroethanol moiety and a meta-substituted trifluoromethylphenyl group, offers a unique combination of properties that are highly sought after in the design of novel bioactive molecules. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and acidity.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of this molecule, offering both predicted data based on established principles and detailed, field-proven experimental protocols for their validation. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of advanced fluorinated intermediates.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.[3] The trifluoromethyl (CF₃) group, in particular, is a widely used moiety valued for its ability to increase metabolic stability by blocking sites of oxidation and enhance lipophilicity (Hansch π value of +0.88), which can improve membrane permeability.[3] The gem-difluoro (CF₂) group, while also enhancing lipophilicity, is increasingly recognized as a unique bioisostere for hydroxyl, amine, and thiol groups, capable of forming unconventional hydrogen bonds that can modulate binding interactions with biological targets.[2]
2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol strategically combines these features. The gem-difluoro group adjacent to the hydroxyl function significantly increases the alcohol's acidity compared to non-fluorinated analogs, altering its hydrogen bonding capacity and ionization state at physiological pH.[4] The meta-positioned CF₃ group on the phenyl ring acts as a strong electron-withdrawing group, influencing the electronic properties of the entire molecule and providing a metabolically robust anchor.[3] Understanding the precise physicochemical parameters of this compound is therefore critical for its effective deployment in drug discovery programs.
Core Physicochemical & Spectroscopic Profile
Due to the compound's specific substitution pattern, publicly available experimental data is limited. The following sections provide a combination of calculated properties and predicted spectroscopic data, grounded in the analysis of closely related analogs and established scientific principles. Each section is accompanied by a standardized protocol for experimental verification.
Molecular Identity and Properties
A summary of the fundamental properties of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol is presented below.
| Property | Value | Source |
| IUPAC Name | 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethan-1-ol | N/A |
| Molecular Formula | C₉H₇F₅O | Calculated |
| Molecular Weight | 226.14 g/mol | Calculated[5] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)CO)C(F)(F)F | N/A |
| Calculated LogP | ~2.5 - 3.5 | Estimated based on analogs[6] |
| Predicted pKa | ~11 - 12 | Estimated based on analogs[4][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural integrity and purity of the synthesized compound.
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted chemical shifts for the target compound are based on the analysis of similar fluorinated structures.[5][8][9]
Predicted NMR Data (in CDCl₃, 400 MHz)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | ~7.6 - 7.9 | m | Ar-H |
| ~3.9 - 4.1 | t | -CH₂- | |
| ~2.5 - 3.5 | br s | -OH | |
| ¹³C NMR | ~120 - 140 | m (with C-F coupling) | Ar-C |
| ~124 | q (¹JCF ≈ 275 Hz) | -CF₃ | |
| ~118 | t (¹JCF ≈ 245 Hz) | -CF₂- | |
| ~65 | t (²JCF ≈ 25 Hz) | -CH₂- | |
| ¹⁹F NMR | ~ -63 | s | -CF₃ |
| ~ -105 to -115 | t | -CF₂- |
Experimental Protocol: NMR Analysis [10]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Obtain a proton-decoupled ¹⁹F spectrum. No external standard is required if the spectrometer is calibrated, but an internal standard can be used for precise measurements.
-
Data Processing: Process the raw data (FID) using appropriate Fourier transform and phasing algorithms. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
MS is used to confirm the molecular weight and investigate fragmentation patterns, which can provide additional structural information.
Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
| m/z Value | Interpretation |
| 226 | [M]⁺, Molecular Ion |
| 206 | [M - HF]⁺ |
| 195 | [M - CH₂OH]⁺ |
| 177 | [M - CH₂OH - F]⁺ |
| 145 | [C₆H₄CF₃]⁺ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Methodology: Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC-MS) system.
-
Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes or Electron Ionization (EI) for more extensive fragmentation.
-
Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺, [M-H]⁻, or [M]⁺ and correlate the observed fragmentation pattern with the proposed structure.[10]
Key Physicochemical Parameters
These parameters are critical for predicting the pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) of any drug candidate derived from this intermediate.
The compound is expected to have low aqueous solubility and high solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol, owing to its fluorinated and aromatic character.[5]
Experimental Protocol: Shake-Flask Solubility Assay (OECD 105)
-
Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: The solubility is expressed in mg/mL or µM.
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.
Experimental Protocol: HPLC-Based LogP Determination
-
Principle: This method correlates a compound's retention time on a reverse-phase HPLC column with the known LogP values of a series of standard compounds.
-
System Setup: Use a C18 reverse-phase column with a mobile phase consisting of a gradient of methanol (or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting retention time against LogP.
-
Sample Analysis: Inject the sample solution of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol and record its retention time.
-
Calculation: Determine the LogP of the target compound by interpolating its retention time on the calibration curve.
Synthetic Approach & Purity
A plausible and scalable synthesis for this class of compounds involves a multi-step sequence that can be adapted from established methodologies for related structures.[5] The primary route involves the preparation of a suitable ketone precursor followed by reduction.
Purity Assessment: The purity of the final compound is paramount for its use in research and development. Purity should be assessed using a combination of techniques:
-
HPLC: A reverse-phase HPLC method with UV detection is the standard for determining purity, typically aiming for >98%.
-
NMR Spectroscopy: ¹H NMR can detect and quantify proton-containing impurities.
-
Elemental Analysis: Provides confirmation of the empirical formula.
Conclusion
2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethan-1-ol represents a highly valuable and versatile building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the dual fluorinated motifs, make it an attractive intermediate for the synthesis of next-generation therapeutics and agrochemicals. The predictive data and detailed experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and intelligent application of this compound, enabling researchers to leverage its full potential in their discovery programs.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Organic Syntheses. Procedure Details. Available from: [Link]
-
Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link]
-
Zafrani, Y. et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Available from: [Link]
-
NIST. Ethanol, 2,2,2-trifluoro- - NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone. Available from: [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. Available from: [Link]
-
PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. Available from: [Link]
-
NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available from: [Link]
-
Wikipedia (Japanese). 2,2,2-トリフルオロエタノール. Available from: [Link]
- Google Patents. US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
NIST. Ethanol, 2,2,2-trifluoro- Mass Spectrum. Available from: [Link]
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]
- 5. 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol () for sale [vulcanchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
